8-(benzylamino)-7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(BENZYLAMINO)-7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylamino group, a dichlorophenylmethyl group, and a tetrahydropurine core. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 8-(BENZYLAMINO)-7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction, where a benzylamine reacts with an appropriate electrophile.
Introduction of the Dichlorophenylmethyl Group: This step involves the reaction of a dichlorophenylmethyl halide with a suitable nucleophile to form the desired intermediate.
Cyclization to Form the Tetrahydropurine Core: The final step involves the cyclization of the intermediate to form the tetrahydropurine core, which is achieved through a series of condensation and cyclization reactions under controlled conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
8-(BENZYLAMINO)-7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The benzylamino and dichlorophenylmethyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and the use of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(BENZYLAMINO)-7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(BENZYLAMINO)-7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
8-(BENZYLAMINO)-7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be compared with similar compounds, such as:
2-(BENZYLAMINO)-N-(3,4-DICHLOROPHENYL)ACETAMIDE: This compound shares the benzylamino and dichlorophenyl groups but differs in its core structure.
N-(3,4-DICHLOROPHENYL)-2-(3,5-DIMETHYLPHENOXY)ACETAMIDE: This compound has a similar dichlorophenyl group but differs in its other functional groups.
N-(2,5-DICHLOROPHENYL)-2-(HEXADECYLOXY)-BENZYLAMINE: This compound has a similar dichlorophenyl group but differs in its other functional groups.
Properties
Molecular Formula |
C21H19Cl2N5O2 |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
8-(benzylamino)-7-[(3,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19Cl2N5O2/c1-26-18-17(19(29)27(2)21(26)30)28(12-14-8-9-15(22)16(23)10-14)20(25-18)24-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,24,25) |
InChI Key |
CFVMPUVCNVDIGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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